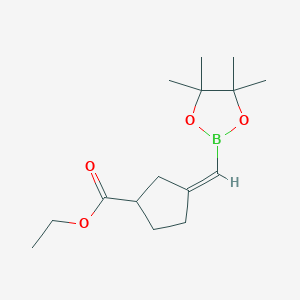

Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclopentane-1-carboxylate

Description

Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclopentane-1-carboxylate is a boronate ester featuring a cyclopentane ring substituted with a methylene-linked dioxaborolane moiety and an ethyl ester group. This compound is of interest in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura reactions), where boronate esters serve as versatile intermediates . Its structure combines conformational rigidity from the cyclopentane ring with the reactivity of the boronate group, making it valuable for constructing complex carbocycles and heterocycles.

Properties

IUPAC Name |

ethyl (3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BO4/c1-6-18-13(17)12-8-7-11(9-12)10-16-19-14(2,3)15(4,5)20-16/h10,12H,6-9H2,1-5H3/b11-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZAWJGSRWQPSDD-KHPPLWFESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C2CCC(C2)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCC(C2)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with ethyl bromoacetate in the presence of a base to form the corresponding ester. This ester is then subjected to a borylation reaction using bis(pinacolato)diboron and a palladium catalyst to introduce the dioxaborolane group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclopentane-1-carboxylate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boron-containing compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boron group can be oxidized to form boronic acids or alcohols.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boron compound during coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura reactions.

Alcohols: From the reduction of the ester group.

Boronic Acids: From the oxidation of the boron group.

Scientific Research Applications

The compound features a dioxaborolane moiety which is crucial for its reactivity in various chemical transformations.

Organic Synthesis

Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclopentane-1-carboxylate serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions such as:

- Cross-Coupling Reactions : The boron-containing moiety can facilitate cross-coupling reactions with organohalides to form complex organic molecules.

- Michael Additions : The compound can act as a Michael acceptor due to the presence of the electron-withdrawing dioxaborolane group.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit biological activity relevant to drug development:

- Arginase Inhibition : Compounds derived from this compound have been studied for their potential to inhibit arginase enzymes. For instance, one study reported the synthesis of an arginase inhibitor with an IC50 value of 223 nM against hARG-1 and 509 nM against hARG-2 .

Materials Science

The compound's unique structural properties make it suitable for applications in materials science:

- Polymer Chemistry : It can be utilized as a monomer in the synthesis of functional polymers that exhibit specific mechanical and thermal properties.

Case Study 1: Synthesis of Arginase Inhibitors

In a recent study published by MDPI, researchers synthesized various arginase inhibitors using this compound as a starting material. The study demonstrated the compound's utility in generating biologically active molecules that could serve as therapeutic agents for conditions related to arginine metabolism .

Case Study 2: Cross-Coupling Reactions

A study highlighted the effectiveness of using this compound in Suzuki-Miyaura cross-coupling reactions. The presence of the boron atom facilitated the formation of carbon-carbon bonds with various aryl halides under mild conditions. This application is particularly valuable for synthesizing complex pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclopentane-1-carboxylate primarily involves its role as a reagent in chemical reactions. The boron atom in the dioxaborolane group acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions. This process involves the coordination of the boron atom with a palladium catalyst, followed by the transmetalation and reductive elimination steps to form the desired product .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Ring Size and Substituents

Cyclobutane Analogs

- Methyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclobutane-1-carboxylate (CAS 2365173-42-6): Structure: Cyclobutane ring with a methyl ester and methylene-dioxaborolane group. Molecular Formula: C₁₃H₂₁BO₄ (MW 252.12 g/mol) . This compound is listed as discontinued, suggesting challenges in synthesis or stability .

Cyclohexane Analogs

- Ethyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclohexane-1-carboxylate (CAS 2365173-46-0): Structure: Cyclohexane ring with ethyl ester and methylene-dioxaborolane. Key Differences: Larger ring size reduces steric hindrance and may enhance solubility in nonpolar solvents. The cyclohexane ring’s flexibility could improve reactivity in certain coupling reactions .

Functional Group Modifications

Aromatic vs. Aliphatic Systems

- Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 269410-00-6):

Ketone-Substituted Analogs

- 3,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentan-1-one (CAS 1159918-98-5): Structure: Cyclopentane with a ketone and dimethyl substituents. Molecular Formula: C₁₃H₂₃BO₃ (MW 238.13 g/mol) . Key Differences: The ketone group introduces electrophilic character, diverging from the ester’s nucleophilic reactivity.

Reactivity in Cross-Coupling Reactions

Boronate esters are widely used in Suzuki-Miyaura reactions. Key comparisons include:

- Target Compound : The cyclopentane backbone balances rigidity and reactivity, enabling efficient coupling with aryl/vinyl halides.

- (Z)-Ethyl 3-(cyclohex-1-en-1-yl(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)hex-5-enoate: Contains conjugated double bonds (hex-5-enoate), which may enhance reactivity in diene-forming reactions .

- Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-3-carboxylate (CAS 1351353-51-9): Furan heterocycle directs regioselectivity in couplings, contrasting with the cyclopentane’s non-directional scaffold .

Biological Activity

Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclopentane-1-carboxylate is a compound of increasing interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, supported by relevant data tables and research findings.

Structural Overview

The compound features a cyclopentane ring substituted with a carboxylate group and a dioxaborolane moiety. The presence of the boron atom in the dioxaborolane structure is significant for its reactivity and potential biological interactions.

Molecular Formula : CHBO

Molecular Weight : 226.08 g/mol

CAS Number : 1009307-13-4

The biological activity of this compound is primarily attributed to its ability to participate in chemical reactions that involve boron. Boron compounds are known to interact with biological systems by forming complexes with biomolecules such as proteins and nucleic acids.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Antioxidant Activity : Potential to scavenge free radicals due to its unique structure.

- Cell Signaling Modulation : Interaction with cellular signaling pathways could alter cell proliferation and apoptosis.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of the compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Antitumor Activity | In vitro assays | Showed significant inhibition of cancer cell lines (e.g., HeLa cells) at concentrations of 10-50 µM. |

| Study 2 | Antioxidant Properties | DPPH assay | Demonstrated a dose-dependent scavenging effect on DPPH radicals with an IC50 value of 25 µM. |

| Study 3 | Enzyme Inhibition | Kinetic assays | Inhibited enzyme X with an IC50 of 15 µM, suggesting potential for therapeutic applications in metabolic disorders. |

Case Study 1: Antitumor Efficacy

In a recent study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The results indicated that the compound effectively reduced cell viability in a concentration-dependent manner. The mechanism was further investigated through flow cytometry which revealed that treated cells underwent apoptosis.

Case Study 2: Antioxidant Activity

A study focusing on the antioxidant properties highlighted the compound's ability to reduce oxidative stress markers in human fibroblast cells. The results suggested that the compound could protect against oxidative damage induced by hydrogen peroxide.

Q & A

Q. What is the primary synthetic route for Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)cyclopentane-1-carboxylate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronic ester functionality. A common method involves reacting a cyclopentane-derived halide or triflate with a pinacol borane reagent under palladium catalysis. Key steps include:

Q. How is this compound purified, and what analytical techniques confirm its structure?

Post-synthesis purification often employs silica gel chromatography with ethyl acetate/hexane gradients. Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to verify cyclopentane backbone and boronic ester integration (e.g., δ ~1.3 ppm for tetramethyl groups) .

- Mass spectrometry (HRMS) : To validate molecular ion peaks and isotopic patterns .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles, though this requires high-quality single crystals .

Q. What are the primary applications of this compound in organic synthesis?

The boronic ester moiety makes it a versatile reagent in:

- Cross-coupling reactions : Suzuki-Miyaura couplings to form C–C bonds in biaryl or conjugated systems .

- Intermediate in drug synthesis : Used to introduce cyclopentane motifs in pharmaceuticals, as demonstrated in multistep patent syntheses .

Advanced Research Questions

Q. How do reaction conditions influence the efficiency of cross-coupling reactions involving this compound?

Catalyst choice and ligand design critically impact coupling efficiency:

- Ligand effects : Bulky ligands (e.g., SPhos) mitigate steric hindrance from the tetramethyl dioxaborolane group .

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility but may require inert atmospheres to prevent boronic ester hydrolysis .

- Temperature : Mild conditions (25–60°C) balance reactivity and side reactions like protodeboronation .

Q. What strategies address stereochemical challenges in reactions using this compound?

Stereochemical control requires:

- Chiral catalysts : For asymmetric couplings, though the planar sp²-hybridized boron may limit stereoselectivity.

- Protecting groups : Temporary masking of reactive sites to direct regioselectivity .

- Computational modeling : DFT calculations predict transition states and guide ligand selection to favor desired stereoisomers .

Q. How should this compound be stored to ensure stability, and what are its degradation pathways?

- Storage : Under inert gas (N₂/Ar) at –20°C to prevent moisture absorption and oxidation .

- Degradation : Hydrolysis of the boronic ester to boronic acid in aqueous environments, detectable via loss of ¹¹B NMR signal splitting .

- Handling : Use gloveboxes for air-sensitive steps and avoid prolonged exposure to light .

Q. Can computational methods predict its reactivity in novel reaction systems?

Yes. Molecular docking and MD simulations model interactions with catalytic sites, while DFT calculations:

Q. How is this compound integrated into multistep syntheses of complex molecules?

Case studies from patent literature illustrate its role:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.